molecular formula C27H30O14 B1674772 Kaempferitrin CAS No. 482-38-2

Kaempferitrin

カタログ番号: B1674772
CAS番号: 482-38-2
分子量: 578.5 g/mol
InChIキー: PUPKKEQDLNREIM-QNSQPKOQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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準備方法

合成経路と反応条件

ケンフェリトリンは、ケンフェロールの配糖化によって合成できます。このプロセスでは、通常、ラムノース供与体と適切な触媒が制御された条件下で使用されます。 一般的な方法の1つは、銀炭酸塩を触媒とし、ハロゲン化糖誘導体を配糖体供与体として用いるケニヒス・クノール反応です .

工業的生産方法

ケンフェリトリンの工業的生産は、多くの場合、植物源からの抽出を伴います。ヘディオティス・ベルティキラタなどの植物の葉を収穫し、乾燥させて、エタノールまたはメタノールを用いて溶媒抽出します。 抽出物はその後、クロマトグラフィー法を用いて精製され、ケンフェリトリンが単離されます .

化学反応の分析

反応の種類

ケンフェリトリンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

科学研究への応用

ケンフェリトリンは、科学研究において幅広い用途を持っています。

科学的研究の応用

生物活性

Kaempferitrin, a flavonoid glycoside predominantly found in various plant species, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, supported by data tables, case studies, and detailed research findings from various sources.

Chemical Structure and Properties

This compound is chemically classified as a flavonoid glycoside, consisting of a kaempferol backbone attached to a rhamnose sugar moiety. Its molecular formula is C_21H_20O_10, and it exhibits notable solubility in polar solvents, which enhances its bioavailability.

1. Antidiabetic Effects

This compound has demonstrated significant hypoglycemic effects in various studies:

  • In Vivo Studies : In alloxan-induced diabetic rats, this compound administration resulted in a marked reduction in blood glucose levels. One study reported a decrease in plasma glucose by up to 50% when administered at doses of 25 mg/kg .
  • Mechanism of Action : The compound appears to enhance insulin sensitivity through the activation of the PI3K/AKT signaling pathway, facilitating glucose uptake in peripheral tissues .
StudyModelDoseEffect
Diabetic Rats25 mg/kgBlood glucose reduction by 50%
HepG2 Cells10 µMEnhanced glucose uptake

2. Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects:

  • Inhibition of MPO Activity : It has been shown to inhibit myeloperoxidase (MPO) activity with an IC50 value of 15.8 nM, indicating strong anti-inflammatory potential .
  • Animal Models : In carrageenan-induced pleuritis models, this compound reduced leukocyte infiltration by approximately 65% .
StudyModelDoseEffect
Rat Pleuritis Model100 mg/kg65% reduction in leukocyte infiltration
In Vitro (RAW 264.7)25 µMIncreased lysosomal activity

3. Antimicrobial Activity

This compound has shown efficacy against various pathogens:

  • Bacterial Strains : It demonstrated antimicrobial activity against oral pathogens such as Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis, with minimum inhibitory concentrations (MIC) as low as 500 μM .
  • Fungal and Parasitic Activity : The compound also exhibited antifungal effects against Candida parapsilosis and was effective against fish parasites like Dactylogyrus intermedius at concentrations of 12 mg/ml .
Pathogen TypePathogen NameMIC/Effective Concentration
BacterialA. actinomycetemcomitans500 μM
FungalC. parapsilosisNot specified
ParasiticD. intermedius12 mg/ml

4. Anticancer Effects

Research indicates that this compound may have anticancer properties:

  • Cell Lines Tested : In studies involving HeLa cells, this compound reduced tumor size by up to 78% at a dose of 25 mg/kg .
  • Mechanism : The compound induces apoptosis and cell cycle arrest in cancer cells by regulating proteins such as p21 and cyclin D1 .

Case Studies and Research Findings

Several studies have highlighted the multifaceted biological activities of this compound:

  • A study published in Phytomedicine indicated that this compound enhances the immune response by increasing natural killer (NK) cell activity by approximately 10.7% .
  • Another research article focused on its protective effects against oxidative stress in renal cells, suggesting potential applications in kidney disease management .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate Kaempferitrin’s antitumor effects?

Answer: Standard models include HeLa cells (cervical cancer) and SMMC-7721 cells (liver cancer) for in vitro cytotoxicity assays (e.g., MTT), while in vivo studies often use athymic mice bearing tumor xenografts. Tumor volume and weight measurements, alongside histopathological analysis (HE staining), are key endpoints .

Q. Which in vitro assays are standard for assessing this compound’s cytotoxicity and apoptosis induction?

Answer: The MTT assay quantifies cell viability, while apoptosis is evaluated via TUNEL staining , Annexin V/Propidium iodide (PI) flow cytometry , and caspase-3 activation assays (Western blot). For mechanistic insights, cell cycle analysis (propidium iodide staining) and mitochondrial membrane potential (rhodamine 123) are employed .

Q. How is this compound’s effect on glucose metabolism typically studied in diabetic models?

Answer: In streptozotocin-induced diabetic rats, acute hypoglycemic effects are measured via blood glucose levels and 14C-glucose uptake in skeletal muscle. Enzyme activity assays (e.g., phosphofructokinase/PFK) and glucose consumption in C2C12 myotubes further validate insulin-mimetic effects .

Advanced Research Questions

Q. How can network pharmacology and molecular docking be integrated to elucidate this compound’s anti-liver cancer mechanisms?

Answer: Use SwissTargetPrediction , PharmMapper , and TTD databases to identify targets (e.g., SIRT1, TP53). Validate hub targets via molecular dynamics simulations (100 ns) to assess binding stability. Confirm findings with in vitro (CCK-8, qRT-PCR) and in vivo (xenograft tumor assays) experiments to link pathways like p21/Bcl-2/caspase-3 .

Q. What methodologies address contradictory findings in this compound’s cell-specific cytotoxic effects?

Answer: Compare IC50 values across cell lines (e.g., HeLa vs. non-tumorigenic HaCaT cells) using dose-response curves. Employ multiple cytotoxicity assays (e.g., LDH release, ATP assays) and assess apoptosis markers (Bcl-2, Bax) to differentiate cell-specific responses. Include ROS generation assays to explore oxidative stress contributions .

Q. What experimental approaches validate this compound’s interaction with apoptotic proteins identified via in silico studies?

Answer: After docking studies (e.g., AutoDock Vina), perform Western blotting for caspase-3, PARP cleavage, and cytochrome c release. Use siRNA knockdown of predicted targets (e.g., TP53) to confirm functional roles. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to investigate this compound’s role in modulating the Wnt/β-catenin pathway in epithelial-mesenchymal transition (EMT)?

Answer: In skin squamous cell carcinoma (CSCC) models, analyze EMT markers (E-cadherin, vimentin) via qRT-PCR and Western blot . Assess pathway activity by measuring β-catenin nuclear translocation and phosphorylation of GSK-3β. Use Transwell migration assays and in vivo tumor xenografts to correlate pathway modulation with metastasis suppression .

Q. What strategies are recommended for analyzing this compound’s dual role in promoting apoptosis and reducing oxidative stress?

Answer: In AGE-induced mesangial cells, measure ROS levels (DCFH-DA), SOD activity , and MDA content . Combine with apoptosis assays (Hoechst 33258 staining) and mitochondrial membrane potential recovery. Use PI3K/Akt inhibitors (e.g., wortmannin) to dissect crosstalk between antioxidant and apoptotic pathways .

Q. Data Contradiction Analysis

  • Cell-Specific Cytotoxicity : Varied IC50 values (e.g., 45 μM in HeLa vs. 65 μM in MDA-MB231) suggest differential expression of targets like GLUT4 or PI3K. Address by profiling target expression across cell lines .
  • In Silico vs. Experimental Binding Affinities : Discrepancies in docking scores (e.g., COX-2 vs. TNF-α) require experimental validation via competitive binding assays or mutagenesis studies .

Q. Methodological Recommendations

  • Standardize Assay Conditions : Use consistent concentrations (e.g., 15 μM for insulin signaling studies) and include non-tumorigenic cell controls .
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) with proteomics to map signaling networks (e.g., p38 MAPK in immunostimulation) .

特性

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3/t9-,10-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPKKEQDLNREIM-QNSQPKOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197458
Record name Lespenefril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kaempferitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

482-38-2
Record name Kaempferitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lespenefril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lespenefril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LESPEDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPV01U3R59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kaempferitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 203 °C
Record name Kaempferitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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